aR-Brivaracetam -

aR-Brivaracetam

Catalog Number: EVT-1589966
CAS Number:
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

aR-Brivaracetam is a novel anticonvulsant compound that belongs to the racetam family, closely related to levetiracetam. It is primarily used in the treatment of epilepsy and has shown efficacy in reducing seizure frequency. The compound's structure features a pyrrolidinone ring, which is essential for its pharmacological activity. Brivaracetam is marketed under the brand name Briviact and has gained attention for its improved pharmacokinetic properties compared to its predecessors.

Source

Brivaracetam was developed by UCB Pharma and received approval from regulatory agencies for its use as an antiepileptic drug. Its synthesis involves several chemical transformations that are crucial for achieving the desired stereochemistry and purity.

Classification

Brivaracetam is classified as an antiepileptic drug (AED) and falls within the category of central nervous system agents. It acts as a selective ligand for synaptic vesicle protein 2A, which plays a significant role in neurotransmitter release.

Synthesis Analysis

Methods

The synthesis of aR-Brivaracetam can be achieved through various methods, including:

  1. Direct Synthesis: Utilizing (R)-4-propyl-2(3H)-pyrrolidinone as a starting material, combined with S-2-aminobutanamide in an organic solvent under inert conditions.
  2. Chemoenzymatic Approaches: Employing biocatalysis, such as using Pseudomonas fluorescens lipase for transesterification to produce optically pure intermediates.
  3. Palladium-Catalyzed Reactions: This method involves oxidative cyclization processes that yield key intermediates necessary for brivaracetam synthesis.

Technical Details

The synthesis often requires strict control over reaction conditions, including temperature (generally between 100-200 °C), inert atmosphere (nitrogen or argon), and the use of drying agents to maintain anhydrous conditions. Monitoring techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to ensure reaction progress and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of aR-Brivaracetam features a 4-substituted pyrrolidinone framework with the following key components:

  • Molecular Formula: C11_{11}H14_{14}N2_{2}O
  • Molecular Weight: 198.24 g/mol
  • Stereochemistry: The compound exhibits chirality at the carbon atom adjacent to the nitrogen in the pyrrolidinone ring, specifically in the (R)-configuration.

Data

The structural analysis can be confirmed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the compound's purity and structural integrity.

Chemical Reactions Analysis

Reactions

Brivaracetam undergoes several chemical reactions during its synthesis, including:

  1. N-Alkylation: Involves reacting an amine with alkyl halides to form substituted amines.
  2. Cyclization Reactions: These are crucial for forming the pyrrolidinone ring structure.
  3. Degradation Pathways: Understanding degradation products is essential for stability studies, particularly under alkaline conditions.

Technical Details

The reactions are typically monitored using chromatographic techniques, ensuring that each step yields high-purity intermediates before proceeding to subsequent transformations.

Mechanism of Action

Process

aR-Brivaracetam functions by selectively binding to synaptic vesicle protein 2A, modulating neurotransmitter release and enhancing synaptic inhibition. This mechanism differs from other antiepileptic drugs by providing a more targeted action with potentially fewer side effects.

Data

Studies have shown that brivaracetam's binding affinity contributes significantly to its anticonvulsant effects, making it effective against various seizure types without affecting normal neuronal activity adversely.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol
  • Melting Point: Approximately 150 °C

Chemical Properties

  • Stability: Sensitive to hydrolysis; stability studies indicate degradation under basic conditions.
  • pH Range: Stability is optimal within a specific pH range, typically around neutral conditions.

Relevant analyses include HPLC for purity assessment and stability testing under various environmental conditions.

Applications

Scientific Uses

aR-Brivaracetam is primarily used in clinical settings for managing epilepsy but also holds potential in research areas exploring:

  1. Neuropharmacology: Investigating its effects on neurotransmitter systems.
  2. Drug Development: As a model compound for synthesizing other racetam derivatives with enhanced pharmacological profiles.
  3. Toxicology Studies: Evaluating potential side effects and interactions with other medications.

Brivaracetam's unique mechanism of action makes it a valuable candidate for further research into epilepsy treatments and related neurological disorders.

Molecular Pharmacology and Target Engagement

Synaptic Vesicle Glycoprotein 2A (SV2A) Binding Dynamics

Structural Determinants of High-Affinity SV2A Ligand Interaction

aR-Brivaracetam ((2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanamide) exhibits high-affinity binding to SV2A, a 12-transmembrane synaptic vesicle glycoprotein critical for regulating neurotransmitter release. Cryo-EM studies reveal that aR-brivaracetam binds within a hydrophobic pocket in SV2A's transmembrane core, formed by residues from TM4 (Phe277, Ile273), TM5 (Trp300), TM7 (Tyr461, Leu464), and TM10 (Trp666, Asp670) [2] [4]. Key interactions include:

  • Tryptophan sandwich motif: The pyrrolidinone ring of aR-brivaracetam is sandwiched between indole groups of Trp300 and Trp666, enabling π-orbital stacking [2].
  • Hydrophobic interactions: The propyl group at the C4 position forms van der Waals contacts with Tyr461 and Leu464, enhancing binding stability [4].
  • Polar interaction: The carboxamide group hydrogen-bonds with Asp670, a residue essential for SV2A function [4].

Mutagenesis studies confirm that Trp300Ala and Trp666Ala mutations reduce aR-brivaracetam binding by >90%, underscoring their critical role [2]. The propyl moiety confers ~15-fold higher affinity than levetiracetam (Ki = 0.3 µM vs. 5.0 µM) due to these additional hydrophobic contacts [1] [4].

Table 1: Key Residues in SV2A for aR-Brivaracetam Binding

ResidueTransmembrane DomainInteraction TypeFunctional Impact of Mutation
Trp300TM5π-Stacking>90% binding loss
Trp666TM10π-Stacking>90% binding loss
Tyr461TM7Hydrophobic~50% affinity reduction
Leu464TM7Hydrophobic~40% affinity reduction
Asp670TM10Hydrogen bonding~75% affinity reduction

Comparative Binding Kinetics of aR-Brivaracetam vs. Levetiracetam

aR-Brivaracetam demonstrates superior binding kinetics to SV2A compared to levetiracetam:

  • Affinity: 15-20× higher affinity (Ki = 0.3 µM vs. 5.0 µM) due to enhanced hydrophobic interactions [1] [7].
  • Brain permeability: PBPK modeling shows aR-brivaracetam crosses the blood-brain barrier 21× faster than levetiracetam (PS = 0.315 vs. 0.015 ml/min/g), reaching peak brain concentrations within minutes versus ~1 hour [1].
  • Target occupancy: Primate PET studies using [¹¹C]UCB-J reveal aR-brivaracetam achieves 50% SV2A occupancy 1.7× faster than levetiracetam after IV administration [1].
  • Allosteric modulation: Unlike levetiracetam, aR-brivaracetam’s binding is less sensitive to conformational changes induced by the allosteric modulator UCB1244283, suggesting distinct engagement with SV2A states [7].

Table 2: Kinetic Parameters of aR-Brivaracetam vs. Levetiracetam

ParameteraR-BrivaracetamLevetiracetamFunctional Significance
Ki (µM)0.35.0Higher target affinity
Brain Permeability (ml/min/g)0.3150.015Faster CNS distribution
Time to 50% SV2A Occupancy4.2 min7.1 minRapid onset of action
Allosteric Modulation EffectAffinity-drivenBmax-drivenDistinct binding mechanisms

Conformational State Selectivity in SV2A Modulation

SV2A exists in dynamic conformational states, and aR-brivaracetam exhibits selective binding to specific conformers:

  • Dimer heterogeneity: Cryo-EM structures show SV2A forms dimers with one protomer in a canonical (C-form; 12-TM helices) and another in a non-canonical (NC-form; 11-TM helices with TM12 undocked) state. aR-brivaracetam binds both forms but shows higher occupancy in the NC-form due to enhanced cavity accessibility [2] [4].
  • State-dependent efficacy: The NC-form is prevalent during synaptic vesicle exocytosis. aR-brivaracetam’s preference for this state correlates with its potent suppression of pathological glutamate release (e.g., during 500 Hz fast-ripple bursts) but minimal effects on physiological release (200 Hz ripples) [5].
  • Conformational locking: Molecular dynamics simulations indicate aR-brivaracetam stabilizes SV2A’s occluded state, reducing vesicular exocytosis probability by 65% during high-frequency neuronal firing [2] [4].

This state selectivity explains aR-brivaracetam’s ability to inhibit epileptogenic activity without disrupting baseline neurotransmission, contrasting with levetiracetam’s broader conformational interactions that may contribute to behavioral side effects [5] [7].

Properties

Product Name

aR-Brivaracetam

IUPAC Name

(2R)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9-/m1/s1

InChI Key

MSYKRHVOOPPJKU-RKDXNWHRSA-N

Synonyms

(2S)-2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide
1-pyrrolidineacetamide, alpha-ethyl-2-oxo-4-propyl-, (alphaS,4R)-
2-(2-oxo-4-propylpyrrolidin-1-yl)butanamide
brivaracetam
Briviact
UCB 34714
UCB-34714
UCB34714

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

Isomeric SMILES

CCC[C@@H]1CC(=O)N(C1)[C@H](CC)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.